3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ol
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Overview
Description
3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxyimoyl halides with a dipolarophile under mild basic conditions, such as sodium bicarbonate, at ambient temperature . This reaction can yield a mixture of isoxazole derivatives, including the desired oxadiazole compound.
Industrial Production Methods
Industrial production of 3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE may involve optimized synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
3-(4′-Methylphenyl)-8-Methylxanthine: This compound shares a similar aromatic structure but differs in its heterocyclic core.
1-(4-Methylphenyl)ethanol: Another compound with a 4-methylphenyl group, used in different applications.
Uniqueness
3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-4-7(5-3-6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12) |
InChI Key |
PABJGWCWGNWLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)N2 |
Origin of Product |
United States |
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